molecular formula C12H10N4O2 B13831718 Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate CAS No. 37550-66-6

Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate

Cat. No.: B13831718
CAS No.: 37550-66-6
M. Wt: 242.23 g/mol
InChI Key: OEHCVTSREKLEOH-UHFFFAOYSA-N
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Description

Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate is a nitrogen-rich heterocyclic compound characterized by a phenalene core substituted with four nitrogen atoms and an ethyl carboxylate functional group. Its structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical research.

Properties

CAS No.

37550-66-6

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl 2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carboxylate

InChI

InChI=1S/C12H10N4O2/c1-2-18-12(17)8-6-13-9-4-3-5-10-14-7-15-11(8)16(9)10/h3-7H,2H2,1H3

InChI Key

OEHCVTSREKLEOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=C3N2C1=NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester typically involves the reaction of 1,3,6,9b-Tetraazaphenalene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical challenge in comparing Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate to analogous compounds lies in the scarcity of directly comparable data. However, insights can be drawn from structurally or functionally related nitrogen-containing heterocycles and esters.

Structural Analogues

  • Ethyl Palmitate (Ethyl hexadecanoate): A simple ester lacking aromaticity or nitrogen substituents.
  • 2-Phenylethanol: Aromatic alcohol with a single phenyl group and hydroxyl functionality. Unlike the tetraazaphenalene derivative, 2-phenylethanol lacks nitrogen heteroatoms and demonstrates volatility, making it relevant in olfactory studies (e.g., insect antennal response assays) .

Functional Analogues

  • Ethyl-9-Hexadecenoate: An unsaturated ester identified in volatile compound analyses. Its linear structure contrasts with the rigid, planar tetraazaphenalene system, highlighting differences in applications (e.g., flavor/aroma chemistry vs. coordination chemistry) .
  • Its physicochemical properties (e.g., hydrophobicity) diverge significantly from the polar, electron-deficient tetraazaphenalene derivative .

Research Findings and Data Gaps

Key Observations

  • The nitrogen density in this compound distinguishes it from simpler esters like ethyl palmitate or ethyl decanoate, which lack aromatic heterocycles. This structural disparity likely translates to divergent chemical reactivity and biological interactions.
  • Studies on related esters (e.g., ethyl palmitate in insect behavior ) focus on ecological roles rather than synthetic utility, limiting direct comparisons.

Limitations in Available Data

  • No peer-reviewed studies directly analyzing this compound’s properties or applications were identified in the provided evidence.
  • The cited sources emphasize volatile esters and alcohols in biological contexts, which are structurally and functionally distinct from the tetraazaphenalene derivative.

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